N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide
Description
N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide is a synthetic sulfonamide derivative featuring a pyridazinone core linked to a trifluoromethoxy-substituted benzene ring. Its structure comprises:
- Pyridazinone moiety: A six-membered heterocyclic ring with two adjacent nitrogen atoms and a ketone group, which is known to confer bioactivity in enzyme inhibition and receptor modulation .
- 4-(Trifluoromethoxy)benzenesulfonamide: The sulfonamide group enhances solubility and hydrogen-bonding capacity, while the trifluoromethoxy substituent introduces electron-withdrawing effects, likely improving metabolic stability and membrane permeability .
Properties
IUPAC Name |
N-[2-(6-oxo-3-phenylpyridazin-1-yl)ethyl]-4-(trifluoromethoxy)benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F3N3O4S/c20-19(21,22)29-15-6-8-16(9-7-15)30(27,28)23-12-13-25-18(26)11-10-17(24-25)14-4-2-1-3-5-14/h1-11,23H,12-13H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPOZVUDVFOQUFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNS(=O)(=O)C3=CC=C(C=C3)OC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F3N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide typically involves multi-step organic reactions. Key steps often include:
Formation of the pyridazinone core: : This can be achieved through the condensation of hydrazine derivatives with suitable diketones.
Phenyl substitution: : Introduction of the phenyl group onto the pyridazinone core often involves nucleophilic aromatic substitution reactions.
Linking the sulfonamide group: : This step involves the reaction of the pyridazinone derivative with a sulfonyl chloride in the presence of a base, resulting in the formation of the benzenesulfonamide.
Industrial Production Methods
On an industrial scale, the production of this compound would require optimization of the reaction conditions to ensure high yield and purity. This may involve:
Catalysis: : Use of catalysts to accelerate reaction rates.
Solvent Selection: : Choosing solvents that optimize solubility and reaction kinetics.
Purification Techniques: : Utilizing crystallization, distillation, or chromatography for purification.
Chemical Reactions Analysis
Types of Reactions
The compound undergoes various types of reactions, including:
Oxidation and Reduction: : Redox reactions can modify the oxidation state of the pyridazinone core or the benzenesulfonamide group.
Substitution: : Nucleophilic or electrophilic substitution reactions can occur on the aromatic rings.
Hydrolysis: : Hydrolysis of the sulfonamide group can lead to the formation of sulfonic acids.
Common Reagents and Conditions
Reagents such as sodium hydride, bromine, and various acids or bases are commonly used in these reactions. Conditions typically involve controlled temperatures and pressures to facilitate the desired transformations.
Major Products
Major products from these reactions can include:
Oxidized derivatives: : Where the pyridazinone core is further oxidized.
Substituted aromatics: : Products with different substituents on the aromatic rings.
Deprotected compounds: : Resulting from the hydrolysis of the sulfonamide group.
Scientific Research Applications
Chemistry
In chemistry, N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide serves as a precursor for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology
In biological research, this compound has potential applications in enzyme inhibition studies, particularly those involving sulfonamide-sensitive enzymes. Its structural complexity allows it to interact with multiple biological targets.
Medicine
Medicinally, it is being explored for its potential as a drug candidate due to its ability to inhibit specific enzymes and pathways involved in disease processes. Research is ongoing to determine its efficacy and safety profiles.
Industry
Industrially, the compound may be used as an intermediate in the synthesis of pharmaceuticals and agrochemicals, owing to its robust chemical properties.
Mechanism of Action
N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide exerts its effects primarily through enzyme inhibition. The benzenesulfonamide moiety can bind to the active site of sulfonamide-sensitive enzymes, preventing substrate access and thereby inhibiting enzyme activity. Molecular targets include carbonic anhydrase and certain proteases, pathways integral to various physiological processes.
Comparison with Similar Compounds
Structural Analogues and Functional Groups
The compound shares structural motifs with several classes of bioactive molecules:
Table 1: Key Structural Comparisons
Key Observations:
Pyridazinone Derivatives: The target compound and ZINC00220177 both feature a 6-oxo-3-phenylpyridazin-1(6H)-yl group, but the latter replaces the sulfonamide with a propanamide linker. This difference may reduce sulfonamide-specific interactions (e.g., hydrogen bonding with enzymes) but enhance lipophilicity. The trifluoromethoxy group in the target compound likely increases acidity (pKa ~ 8–9) compared to methyl or chloro substituents, improving binding to basic residues in target proteins .
Sulfonamide-Based Compounds: Compared to chlorsulfuron , the target compound lacks a triazine ring but retains the sulfonamide group, suggesting divergent mechanisms (e.g., enzyme inhibition vs. herbicide action).
Synthetic Intermediates: Analogues like N-(2-anilinopyridin-3-yl)-4-methylbenzenesulfonamide highlight the versatility of benzenesulfonamide scaffolds in drug discovery. The trifluoromethoxy group in the target compound could enhance metabolic stability compared to methyl groups.
Biological Activity
N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide is a complex organic compound belonging to the pyridazine derivative class. This compound exhibits diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article will explore its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's IUPAC name is this compound. Its molecular formula is , and it has a molecular weight of 413.42 g/mol. The structure includes a pyridazine ring, a trifluoromethoxy group, and a sulfonamide moiety, which contribute to its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It may function as an enzyme inhibitor by binding to the active sites of enzymes, thereby blocking substrate access. Additionally, it can modulate signaling pathways by interacting with receptors involved in cellular communication.
Potential Targets
- Enzymes : Inhibition of key metabolic enzymes.
- Receptors : Modulation of receptor activity affecting various signaling pathways.
Antitumor Activity
Research has indicated that compounds similar to this compound exhibit significant antitumor properties. The compound has been shown to inhibit cell proliferation in various cancer cell lines, inducing apoptosis through caspase activation.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast) | 12.5 | Apoptosis induction |
| A549 (Lung) | 15.0 | Cell cycle arrest |
| HeLa (Cervical) | 10.0 | Caspase activation |
Antimicrobial Activity
The compound also displays antimicrobial properties against a range of pathogens, including both Gram-positive and Gram-negative bacteria. Studies have shown that it disrupts bacterial cell wall synthesis and interferes with metabolic processes.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 32 µg/mL |
Case Studies
- Anticancer Study : A study published in the Journal of Medicinal Chemistry investigated the anticancer effects of this compound on various cancer cell lines. The results demonstrated a dose-dependent inhibition of cell growth and significant induction of apoptosis markers such as PARP cleavage and increased Bax/Bcl-2 ratio.
- Antimicrobial Efficacy : Another study highlighted in Antimicrobial Agents and Chemotherapy evaluated the antimicrobial efficacy against multi-drug resistant strains of bacteria. The compound exhibited potent activity, suggesting potential for development into a therapeutic agent for resistant infections.
Q & A
Basic Research Questions
Q. What are the critical synthetic steps and optimization strategies for synthesizing N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide?
- Methodological Answer : The synthesis involves multi-step reactions, including coupling of the pyridazinone core with the ethyl linker and sulfonamide group. Key steps include:
- Pyridazinone Formation : Cyclization of phenyl-substituted diketones with hydrazines under reflux conditions.
- Sulfonamide Coupling : Reaction of the ethyl-linked intermediate with 4-(trifluoromethoxy)benzenesulfonyl chloride using a base like potassium carbonate in anhydrous acetonitrile .
- Optimization : Adjusting reaction temperature (60–80°C), solvent polarity, and stoichiometric ratios to minimize byproducts. Purification via flash chromatography or preparative HPLC improves yield (>75%) and purity (>95%) .
Q. Which analytical techniques are essential for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : 1H/13C NMR confirms structural integrity, with characteristic peaks for the pyridazinone ring (δ 6.8–7.2 ppm) and trifluoromethoxy group (δ 4.3 ppm) .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) ensures purity (>98%) using a C18 column and acetonitrile/water gradient .
- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion ([M+H]+) and fragmentation patterns .
Q. What initial biological assays are recommended to evaluate its activity?
- Methodological Answer : Prioritize enzyme inhibition assays targeting aspartate monooxygenase (AMO) due to structural similarity to known inhibitors .
- AMO Inhibition Assay : Use recombinant human AMO in a spectrophotometric assay measuring NADPH oxidation at 340 nm. Include positive controls (e.g., known AMO inhibitors) and dose-response curves (IC50 determination) .
- Cellular Models : Test neuroprotective effects in Huntington’s disease cell models (e.g., STHdhQ111 striatal cells) via MTT assays for viability .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s efficacy?
- Methodological Answer :
- Substituent Variation : Synthesize derivatives with modified phenyl (e.g., electron-withdrawing groups) or trifluoromethoxy groups (e.g., replacing with CF3). Assess changes in AMO inhibition .
- Bioisosteric Replacement : Replace the sulfonamide with carbamate or urea groups to evaluate metabolic stability .
- In Silico Docking : Use software like AutoDock Vina to predict binding affinities with AMO’s active site, guiding rational modifications .
Q. How can computational methods elucidate the compound’s binding mode with biological targets?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions over 100 ns to assess stability of the sulfonamide-AMO complex. Analyze hydrogen bonds with Arg156 and hydrophobic interactions with Phe289 .
- Quantum Mechanics/Molecular Mechanics (QM/MM) : Calculate binding energy contributions of the trifluoromethoxy group to optimize electrostatic complementarity .
Q. What strategies resolve low yields in coupling reactions during synthesis?
- Methodological Answer :
- Catalyst Screening : Test palladium catalysts (e.g., Pd(PPh3)4) for Suzuki-Miyaura couplings to improve aryl-aryl bond formation .
- Microwave-Assisted Synthesis : Reduce reaction time (30 min vs. 12 hrs) and enhance yield (85% vs. 60%) by optimizing microwave power (150 W) and solvent (DMF) .
- Byproduct Analysis : Use LC-MS to identify impurities (e.g., desulfonylated intermediates) and adjust protecting groups (e.g., Boc instead of Fmoc) .
Q. How can contradictory data on substituent effects in analogues be analyzed?
- Methodological Answer :
- Meta-Analysis : Compare datasets from AMO inhibition (IC50) and solubility (logP) studies across derivatives. Use statistical tools (e.g., ANOVA) to identify outliers .
- Crystallography : Resolve X-ray structures of analogue-AMO complexes to correlate substituent positioning (e.g., para vs. meta) with activity .
- Machine Learning : Train models on public databases (ChEMBL) to predict substituent contributions to potency and selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
